molecular formula C11H23NOS B13208148 Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone

Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone

Cat. No.: B13208148
M. Wt: 217.37 g/mol
InChI Key: NUCSNFVIODULRS-UHFFFAOYSA-N
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Description

Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an imino group, and a 3-methylbutyl group attached to a lambda6-sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclohexyl and 3-methylbutyl precursors. These precursors are then subjected to a series of reactions, including imination and sulfonation, to form the final compound. Common reagents used in these reactions include amines, sulfur compounds, and various catalysts to facilitate the formation of the imino and sulfanone groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Contains a cyclohexyl group and an amine group, but lacks the imino and sulfanone functionalities.

    3-Methylbutylamine: Contains a 3-methylbutyl group and an amine group, but lacks the cyclohexyl and sulfanone functionalities.

    Sulfanone Derivatives: Compounds with similar sulfanone groups but different substituents.

Uniqueness

Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

cyclohexyl-imino-(3-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C11H23NOS/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3

InChI Key

NUCSNFVIODULRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=N)(=O)C1CCCCC1

Origin of Product

United States

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